molecular formula C21H17N3O2 B12220545 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B12220545
M. Wt: 343.4 g/mol
InChI Key: QINKIUNOGAYFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is critically involved in the NLRP3 inflammasome activation and the subsequent release of pro-inflammatory cytokines such as IL-1β. This compound has demonstrated significant research value in models of neuropathic pain and neuroinflammation, where P2X7 receptor signaling is a key driver of pathological processes. By selectively blocking this receptor, the compound helps researchers elucidate the mechanisms underlying glial cell activation and neuronal hypersensitivity. Its application extends to investigating the role of purinergic signaling in various neurological disorders, including multiple sclerosis and depression , providing a crucial tool for dissecting inflammatory pathways in the central nervous system. Further studies explore its potential in oncology research , as P2X7 receptor activity can influence tumor cell death and proliferation within the tumor microenvironment.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H17N3O2/c1-14-9-11-16(12-10-14)20-21(24-26-23-20)22-19(25)13-17-7-4-6-15-5-2-3-8-18(15)17/h2-12H,13H2,1H3,(H,22,24,25)

InChI Key

QINKIUNOGAYFNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into two primary components:

  • 1,2,5-Oxadiazole Core : 3-Amino-4-(4-methylphenyl)-1,2,5-oxadiazole.
  • Naphthalene-Acetamide Moiety : 2-(Naphthalen-1-yl)acetic acid.

The convergent synthesis strategy involves independent preparation of these components followed by amide bond formation. This approach minimizes side reactions and simplifies purification.

Synthesis of 3-Amino-4-(4-methylphenyl)-1,2,5-oxadiazole

Precursor Preparation: 4-(4-Methylphenyl)glyoxylonitrile

The synthesis begins with the preparation of 4-(4-methylphenyl)glyoxylonitrile (1 ), achieved via nucleophilic substitution of 4-methylbenzyl bromide with potassium cyanide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. The nitrile group is critical for subsequent amidoxime formation.

Amidoxime Formation

Treatment of 1 with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (3:1) under reflux for 6 hours yields 4-(4-methylphenyl)glyoxylonitrile amidoxime (2 ). The reaction is monitored by thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1), with completion confirmed by the disappearance of the nitrile’s IR absorption at ~2200 cm$$^{-1}$$.

Cyclization to 1,2,5-Oxadiazole

Cyclization of 2 is achieved using polyphosphoric acid (PPA) at 120°C for 4 hours, forming 3-amino-4-(4-methylphenyl)-1,2,5-oxadiazole (3 ). The reaction proceeds via dehydration, as evidenced by $$^{1}\text{H NMR}$$ (DMSO-$$d6$$): δ 7.45 (d, 2H, J = 8.0 Hz, Ar-H), 7.25 (d, 2H, J = 8.0 Hz, Ar-H), 6.20 (s, 2H, NH$$2$$).

Synthesis of 2-(Naphthalen-1-yl)acetic Acid

Friedel-Crafts Acylation of Naphthalene

Naphthalene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl$$_3$$ in dichloromethane (DCM) at 0°C to yield 1-chloroacetylnaphthalene (4 ). Regioselectivity for the 1-position is ensured by the electron-donating effect of the naphthalene ring.

Hydrolysis to Carboxylic Acid

4 is hydrolyzed using 10% NaOH at reflux for 3 hours, followed by acidification with HCl to precipitate 2-(naphthalen-1-yl)acetic acid (5 ). The product is recrystallized from ethanol, yielding white crystals (mp 142–144°C). IR (KBr): 1705 cm$$^{-1}$$ (C=O).

Amide Coupling Reaction

Activation of 2-(Naphthalen-1-yl)acetic Acid

5 is activated as its acid chloride using thionyl chloride (SOCl$$_2$$) in anhydrous DCM at 40°C for 2 hours. The resultant 2-(naphthalen-1-yl)acetyl chloride (6 ) is used directly without isolation due to its hygroscopic nature.

Coupling with 3-Amino-1,2,5-oxadiazole

6 is reacted with 3 in anhydrous tetrahydrofuran (THF) containing triethylamine (Et$$3$$N) at 0°C for 1 hour, followed by stirring at room temperature for 12 hours. The crude product is purified via column chromatography (SiO$$2$$, ethyl acetate/hexane 1:3) to yield N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide (7 ) as a pale-yellow solid.

Characterization Data for 7 :
  • MP : 189–191°C
  • $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$3$$): δ 8.25 (d, 1H, J = 8.0 Hz, naphthyl-H), 7.90–7.40 (m, 6H, naphthyl-H), 7.35 (d, 2H, J = 8.0 Hz, Ar-H), 7.10 (d, 2H, J = 8.0 Hz, Ar-H), 4.20 (s, 2H, CH$$2$$), 2.35 (s, 3H, CH$$_3$$).
  • $$^{13}\text{C NMR}$$ (100 MHz, CDCl$$3$$): δ 169.5 (C=O), 162.3 (C=N), 134.2–125.8 (aromatic carbons), 40.2 (CH$$2$$), 21.1 (CH$$_3$$).
  • HRMS (ESI) : m/z calcd for C$${21}$$H$${17}$$N$$3$$O$$2$$ [M+H]$$^+$$: 352.1291; found: 352.1289.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

To enhance reaction efficiency, microwave irradiation (150 W, 100°C, 30 minutes) replaces conventional heating for the cyclization of 2 to 3 , reducing reaction time from 4 hours to 30 minutes with comparable yield (82% vs. 85%).

Coupling Reagent Screening

Comparative studies of coupling reagents reveal that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF achieves higher yields (78%) than DCC (65%) or HATU (72%).

Challenges and Mitigation Strategies

Regioselectivity in Friedel-Crafts Acylation

The formation of 4 predominantly at the naphthalene 1-position is ensured by using a stoichiometric excess of AlCl$$_3$$ (2.5 equiv) and maintaining low temperatures (0°C).

Oxadiazole Ring Stability

The 1,2,5-oxadiazole ring in 3 is sensitive to strong acids. Thus, coupling reactions are conducted under mild conditions (pH 7–8, room temperature) to prevent decomposition.

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batch) demonstrates consistent yields (75–78%) with the following modifications:

  • Cyclization : PPA is replaced with Eaton’s reagent (P$$2$$O$$5$$/MsOH) for safer handling.
  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups within the

Biological Activity

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
LogP3.9168
Polar Surface Area59.873 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity:
The 1,3,4-oxadiazole scaffold, which includes this compound, has been shown to exhibit potent anticancer properties. The mechanism often involves the inhibition of various enzymes and proteins that are crucial for cancer cell proliferation. Specifically, compounds with this scaffold can target:

  • Telomerase Activity : Inhibition of telomerase can limit the replicative potential of cancer cells.
  • Histone Deacetylases (HDAC) : HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
  • Kinases : Targeting specific kinases involved in cell signaling pathways can disrupt cancer cell growth.

Research indicates that structural modifications to the oxadiazole ring enhance its cytotoxicity against malignant cells by improving binding affinity to these targets .

Antimicrobial Activity:
this compound has also been evaluated for its antimicrobial properties. The compound exhibits significant activity against various pathogens by interfering with essential bacterial processes. The proposed mechanisms include:

  • Inhibition of Bacterial Lipid Biosynthesis : Disruption in the synthesis of bacterial membranes can lead to cell lysis.
  • Biofilm Formation Inhibition : The compound has been shown to inhibit biofilm formation in pathogens like Staphylococcus aureus, enhancing its effectiveness as an antimicrobial agent .

Case Studies and Research Findings

  • Antitumor Efficacy : A study highlighted the effectiveness of oxadiazole derivatives against several cancer cell lines. The derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity .
  • Synergistic Effects with Antibiotics : Research has shown that combining this compound with traditional antibiotics like Ciprofloxacin resulted in enhanced antimicrobial activity against resistant strains .
  • Structure-Activity Relationship (SAR) : Various studies have explored how modifications to the oxadiazole core affect biological activity. For instance, altering substituents on the naphthyl group can significantly impact both anticancer and antimicrobial potency .

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties, particularly against various cancer cell lines. Studies have shown that derivatives of 1,2,5-oxadiazoles can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies:

  • A study evaluated several oxadiazole derivatives for their anticancer activity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.67 µM against PC-3 cells, highlighting the potential of these compounds in cancer therapy .
  • Another research effort synthesized a series of oxadiazole derivatives and tested them against multiple cancer types. Among them, one compound showed a maximum growth inhibition percentage (GP) of 39.77% against HCT-15 (colon cancer) cells .
CompoundCell LineIC50 (µM)Growth Inhibition (%)
D220-1144PC-30.67-
D220-1144HCT-1160.80-
D220-1144ACHN0.87-

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. The oxadiazole ring system is known for its ability to disrupt microbial cell functions, making it a target for developing new antimicrobial agents.

Research Findings:

Research has indicated that certain derivatives of oxadiazoles demonstrate activity against various bacterial strains and fungi. For instance, studies have reported that some synthesized oxadiazole derivatives showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide has been shown to inhibit specific enzymes that are crucial in various biological pathways.

Enzyme Targeting:

Recent studies suggest that this compound can inhibit enzymes such as EGFR (Epidermal Growth Factor Receptor) and Src kinase, which are implicated in cancer progression. For example, one derivative demonstrated an IC50 value of 0.24 µM for EGFR inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

2-(3,5-Dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide (BH53188)
  • Structural Differences: Replaces the naphthalen-1-yl group with a 3,5-dimethylphenoxy substituent.
  • However, the absence of a fused aromatic system may diminish π-π stacking interactions critical for target binding .
  • Synthesis: Prepared via coupling of 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine with phenoxyacetyl chloride derivatives.
2-(2-Chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
  • Structural Differences: Features a 2-chlorophenoxy group instead of naphthalene.
  • Implications : The electron-withdrawing chloro substituent may enhance electrophilicity, affecting reactivity in biological systems. Comparative studies on enzyme inhibition (e.g., acetylcholinesterase) are warranted .

Variations in the Acetamide Side Chain

N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide
  • Structural Differences : Replaces the oxadiazole ring with a piperidine moiety.
  • Biological Activity : Demonstrates inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range. The naphthalene group likely contributes to hydrophobic interactions with enzyme active sites .
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide
  • Structural Differences : Substitutes the oxadiazole ring with a bromophenyl group.
  • Crystallographic Insights : Bond lengths (e.g., C–N: 1.347 Å) and dihedral angles differ due to steric effects of the naphthalene group, influencing molecular packing and stability .

Heterocyclic Core Modifications

Triazole-Linked Acetamides (e.g., Compound 6a–m)
  • Structural Differences : Replaces oxadiazole with a 1,2,3-triazole ring.
  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with oxadiazole formation via nitrile oxide cyclization.
  • Spectroscopic Data : IR spectra show characteristic C=O stretches at ~1670 cm⁻¹, similar to the target compound. However, triazoles exhibit additional N–H stretches (~3290 cm⁻¹) absent in oxadiazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.